2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride
Description
2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a brominated aromatic ring substituted with a methyl group and linked via an ethyloxy chain to the piperidine nitrogen. The hydrochloride salt enhances its stability and solubility.
Properties
IUPAC Name |
2-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-10-12(15)5-6-14(11)17-9-7-13-4-2-3-8-16-13;/h5-6,10,13,16H,2-4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOHPVYZZQBTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-20-5 | |
| Record name | Piperidine, 2-[2-(4-bromo-2-methylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Preparation Methods
Starting Materials and Key Intermediates
The synthesis of 2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride typically begins with:
4-Bromo-2-methylphenol : Provides the brominated aromatic moiety with a methyl substituent.
2-Chloroethylpiperidine : Supplies the piperidine ring with an ethyl linker bearing a good leaving group (chloride).
These starting materials are chosen for their reactivity and availability, enabling efficient nucleophilic substitution reactions to assemble the target molecule.
General Synthetic Procedure
The preparation involves two main stages:
Step 1: Formation of 2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine (Free Base)
Reaction Type : Nucleophilic substitution (Williamson ether synthesis).
Conditions : 4-Bromo-2-methylphenol is reacted with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate (K₂CO₃) to deprotonate the phenol, facilitating nucleophilic attack on the alkyl chloride.
Solvent : Polar aprotic solvent like dimethylformamide (DMF) is used to enhance nucleophilicity and solubility.
Temperature : Elevated temperatures around 80°C optimize reaction rates.
Outcome : Formation of the ether linkage between the phenol and the piperidine ethyl chain, yielding the free base intermediate.
Step 2: Formation of Hydrochloride Salt
The free base is treated with hydrochloric acid (HCl), often as a gas or in ethanol solution, at low temperatures (0–5°C) to form the hydrochloride salt.
This step enhances the compound’s stability, crystallinity, and solubility for further applications.
The salt is typically isolated by filtration or crystallization.
Industrial Scale Considerations
Large-scale synthesis employs bulk reactors with controlled temperature, stirring, and inert atmosphere to optimize yield and purity.
Reaction parameters such as reaction time, temperature, and reagent stoichiometry are optimized to maximize efficiency.
Purification methods include recrystallization from suitable solvents or chromatographic techniques to achieve high purity (>95%).
Reaction Parameters and Data
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Bromo-2-methylphenol, 2-chloroethylpiperidine, K₂CO₃ | 80°C | DMF | ~65 | Williamson ether synthesis |
| 2 | HCl gas or HCl in ethanol | 0–5°C | Ethanol | >90 | Hydrochloride salt formation |
Table 1: Typical reaction parameters for the synthesis of this compound
Physicochemical Properties Relevant to Synthesis
| Property | Value | Method | Notes |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₁BrClNO | HRMS | Confirms molecular composition |
| Molecular Weight | 334.68 g/mol | Calculated | |
| Solubility | >50 mg/mL in DMSO | Shake-flask method | Soluble in polar aprotic solvents |
| Melting Point | 180–200°C (decomposes) | DSC | Thermal stability data |
| Hygroscopicity | Likely hygroscopic | Empirical | Requires storage under inert atmosphere |
Table 2: Key physicochemical properties impacting synthesis and handling
Analysis of Chemical Reactions and Mechanistic Insights
Alternative Synthetic Approaches
Using 1,2-dibromoethane as an alkylating agent with 4-bromo-2-methylphenol to form a bromoethyl intermediate, followed by nucleophilic substitution with piperidine, is another viable route.
Mitsunobu reaction protocols can also be employed for ether bond formation, although less common for this compound.
Purification and Characterization Techniques
Purification : Recrystallization from ethanol or chromatographic separation (e.g., silica gel column chromatography) is used to isolate the pure hydrochloride salt.
-
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the substitution pattern and integrity of the piperidine and phenoxyethyl moieties.
High-Performance Liquid Chromatography (HPLC) : Ensures purity >95% using C18 columns with acetonitrile/water mobile phases containing 0.1% trifluoroacetic acid.
Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peak at m/z ~356.03 ([M+H]^+).
Elemental Analysis : Validates elemental composition consistent with C, H, Br, Cl, N ratios.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include substituted phenoxyethylpiperidine derivatives, oxidized or reduced forms of the compound, and hydrolyzed phenol and piperidine derivatives.
Scientific Research Applications
Pharmacological Research
2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is utilized in pharmacological studies to explore its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with neurotransmitter systems, making it a candidate for studying neuropharmacology.
Key Studies:
- Neurotransmitter Interaction : Research indicates that compounds with similar structures exhibit affinity towards serotonin and dopamine receptors, which may be relevant for developing treatments for mood disorders and schizophrenia.
Toxicological Studies
The compound is also significant in toxicological assessments. It is evaluated for its potential toxicity and allergenic properties using assays such as the Local Lymph Node Assay (LLNA).
Case Study:
- A study published by the National Toxicology Program assessed various compounds' skin sensitization potential using the LLNA methodology, highlighting the importance of evaluating new chemicals like this compound in this context .
Biomedical Research
In biomedical research, this compound is applied in developing diagnostic tools and therapeutic agents. Its chemical properties lend themselves to modifications that can enhance efficacy or reduce side effects in drug formulations.
Applications:
- Forensic Science : Its unique structure can be leveraged in forensic toxicology to trace exposure to specific substances.
- Clinical Diagnostics : The compound's role in assays can aid in understanding disease mechanisms at a molecular level.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacological | Neurotransmitter receptor studies | Potential for mood disorder treatments |
| Toxicological | Skin sensitization assessments | Evaluated using LLNA methodology |
| Biomedical Research | Development of diagnostics and therapeutics | Enhances understanding of disease mechanisms |
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and molecular features of the target compound with its analogs:
Key Observations:
- Substituent Effects: Bulky groups like isopropyl () or sec-butyl () increase molecular weight and may reduce solubility compared to the methyl-substituted target compound.
- Halogen Position: Bromine at the para position (as in the target compound and ) is common, while iodine substitution () alters electronic properties and reactivity.
- Piperidine Position: The ethyloxy-phenoxy chain's attachment to piperidine at position 2 (target compound, ) versus position 4 () influences stereochemistry and receptor interactions.
Biological Activity
2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈BrClNO
- Molecular Weight : Approximately 334.66 g/mol
- Structure : The compound features a piperidine ring with a 4-bromo-2-methylphenoxyethyl side chain, which is crucial for its biological interactions.
Research indicates that compounds similar to this compound exhibit significant neuropharmacological activities. The presence of the bromine atom allows for nucleophilic substitution reactions, enhancing the compound's reactivity and potential interactions with biological targets.
Neuropharmacological Effects
- Anti-Acetylcholinesterase Activity : This compound has shown promising results in inhibiting acetylcholinesterase, which is vital for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, improving synaptic transmission.
- Receptor Modulation : Structurally related compounds have been identified as selective estrogen receptor modulators, suggesting that this compound may also interact with hormone-related pathways.
In Vitro Studies
A series of studies have demonstrated the compound's effectiveness in various biological assays:
- Neuroprotective Studies : In vitro assays indicated that the compound could protect neuronal cells from oxidative stress, highlighting its potential as a therapeutic agent in neuroprotection.
- Selectivity and Affinity : Comparative studies with similar compounds showed that variations in the bromination and methylation patterns significantly affect binding affinities to neurotransmitter receptors, potentially enhancing therapeutic efficacy.
Comparative Biological Activities
| Compound Name | Molecular Formula | Notable Characteristics |
|---|---|---|
| 4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride | C₂₀H₂₆ClNO | Exhibits anti-acetylcholinesterase activity; potential antidementia agent |
| 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride | C₁₄H₂₁BrClNO | Similar structure; potential for similar biological activities |
| 4-(2-(4-Bromo-2-ethylphenoxy)ethyl)piperidine hydrochloride | C₁₅H₂₃BrClNO | Variation in substituents may affect biological activity and therapeutic applications |
Case Studies
Several case studies have explored the pharmacological implications of this compound:
- Alzheimer's Disease Model : A study involving animal models demonstrated significant improvements in cognitive function following treatment with this compound, attributed to its acetylcholinesterase inhibitory properties.
- Hormonal Modulation : In vitro tests revealed that the compound could selectively modulate estrogen receptors, suggesting applications in hormone-related therapies and conditions such as breast cancer.
Q & A
Q. What are the recommended synthetic routes for 2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 4-bromo-2-methylphenol with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) to form the phenoxyethyl intermediate.
- Step 2: Piperidine is introduced via alkylation or Mitsunobu reaction.
- Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol).
Key Considerations: - Purification via recrystallization or column chromatography.
- Monitor reaction progress using TLC or HPLC .
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Bromo-2-methylphenol, 1,2-dibromoethane, K₂CO₃ | 80°C | DMF | ~65 | |
| 2 | Piperidine, DIPEA | RT | DCM | ~75 | |
| 3 | HCl gas, ethanol | 0–5°C | Ethanol | >90 |
Q. What physicochemical properties are critical for experimental design?
Methodological Answer: Key properties include solubility, stability, and thermal behavior. Data from analogous piperidine derivatives suggest:
- Solubility: Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in water.
- Melting Point: Expected range: 180–200°C (decomposes).
- Hygroscopicity: Likely hygroscopic; store under inert gas.
Experimental Validation: - Use differential scanning calorimetry (DSC) for thermal stability.
- Conduct solubility tests in common lab solvents .
Q. Table 2: Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₉BrClNO | HRMS | |
| Solubility in DMSO | >50 mg/mL | Shake-flask | |
| Stability | Stable at −20°C (desiccated) | Accelerated aging |
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Gloves (nitrile), lab coat, safety goggles, and respirator (if dust/aerosols form).
- Ventilation: Use fume hoods for weighing and reactions.
- Spill Management: Absorb with inert material (vermiculite), avoid water to prevent HCl release.
- Storage: Airtight container, −20°C, desiccated.
Toxicity Notes: - Acute toxicity (oral, rat): Estimated LD₅₀ ~300 mg/kg (extrapolated from similar piperidine derivatives) .
Q. How should researchers characterize this compound analytically?
Methodological Answer:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., bromophenyl, piperidine).
- HPLC: Purity >95% (C18 column, acetonitrile/water + 0.1% TFA).
- Mass Spectrometry: HRMS for molecular ion ([M+H]⁺ m/z ~356.03).
- Elemental Analysis: Validate C, H, N, Cl, Br ratios .
Advanced Research Questions
Q. How can computational modeling optimize synthesis pathways?
Methodological Answer:
- Reaction Mechanism: Use DFT calculations (Gaussian, ORCA) to map energy barriers for key steps (e.g., piperidine alkylation).
- Solvent Effects: COSMO-RS simulations to predict solvent efficiency.
- Example Workflow:
Q. How to resolve contradictions in toxicity or stability data?
Methodological Answer:
- Cross-Validation: Compare SDS data (e.g., vs. ) with in vitro assays (e.g., MTT assay on HEK293 cells).
- Environmental Factors: Test stability under varying humidity/temperature.
- Statistical Analysis: Use ANOVA to assess batch-to-batch variability .
Q. What strategies mitigate challenges in scaling up synthesis?
Methodological Answer:
Q. How to explore structure-activity relationships (SAR) for biological applications?
Methodological Answer:
- Analog Synthesis: Modify bromophenyl or piperidine moieties.
- Assays: Test against target receptors (e.g., GPCRs) using radioligand binding.
- Data Analysis: QSAR models to correlate substituents with activity .
Q. What advanced separation techniques improve purity?
Methodological Answer:
- Chiral Chromatography: If enantiomers form, use Chiralpak columns.
- Ion-Exchange: Separate hydrochloride salt from neutral impurities.
- Crystallization Screening: High-throughput platforms (e.g., Crystal16) .
Q. How does this compound compare to analogs in drug discovery?
Methodological Answer:
- Pharmacokinetics: Compare logP, plasma protein binding (e.g., vs. 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl ).
- Selectivity: Screen against off-targets (e.g., hERG channel).
- Patent Analysis: Review PubChem BioAssay data for similar scaffolds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
